molecular formula C7H5FN2O2S B3003319 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE CAS No. 1261644-44-3

3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE

Cat. No.: B3003319
CAS No.: 1261644-44-3
M. Wt: 200.19
InChI Key: YYSZDXZYIKCOSD-UHFFFAOYSA-N
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Description

3-Cyano-5-fluorobenzene-1-sulfonamide ( 1261644-44-3) is a small molecule building block of interest in medicinal and agrochemical research. It features both a sulfonamide group and a fluorine atom, a combination known to impart distinct physical, chemical, and biological characteristics to molecules . Compounds containing the benzenesulfonamide core are established inhibitors of carbonic anhydrase (CA) enzymes, which are validated targets for conditions such as glaucoma, epilepsy, and cancer . The specific molecular framework of this compound, particularly the presence of the electron-withdrawing cyano and fluorine substituents on the aromatic ring, makes it a valuable intermediate for designing more complex molecules. Researchers are increasingly interested in synthesizing and evaluating fluoro-sulphonamide compounds to discover new chemical entities with unique profiles . In anticancer research, for example, novel benzenesulfonamide derivatives are being designed to selectively inhibit the tumor-associated carbonic anhydrase IX (hCA IX) isoform, a promising strategy for developing anti-proliferative agents against hypoxic solid tumors . This compound is intended for use as a key synthetic intermediate in such discovery programs. Applications: This reagent serves as a versatile precursor in organic synthesis and drug discovery projects, particularly in the development of potential enzyme inhibitors and other bioactive molecules. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-5-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSZDXZYIKCOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261644-44-3
Record name 3-cyano-5-fluorobenzene-1-sulfonamide
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Synthetic Methodologies for 3 Cyano 5 Fluorobenzene 1 Sulfonamide and Derivatives

Precursor Synthesis and Functional Group Transformations

The foundational steps in producing 3-cyano-5-fluorobenzene-1-sulfonamide and its analogs involve the synthesis of a reactive sulfonyl chloride intermediate and subsequent transformations of the resulting sulfonamide group.

The principal precursor, 3-cyano-5-fluorobenzene-1-sulfonyl chloride, is not typically synthesized in a single step but is constructed from simpler aromatic precursors. A common and effective strategy is the application of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a wide variety of functional groups.

The synthesis begins with a suitable aniline (B41778) derivative, in this case, 3-amino-5-fluorobenzonitrile. This starting material contains the necessary cyano and fluoro substituents in the correct positions. The process unfolds in two main stages:

Diazotization: The primary aromatic amine (3-amino-5-fluorobenzonitrile) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt (3-cyano-5-fluorobenzene diazonium chloride).

Sulfonylation: The resulting diazonium salt is then introduced into a solution of sulfur dioxide in a suitable solvent, such as acetic acid, in the presence of a copper(I) chloride catalyst. This step substitutes the diazonium group with a sulfonyl chloride moiety (-SO₂Cl), yielding the target intermediate, 3-cyano-5-fluorobenzene-1-sulfonyl chloride.

The intermediate is then typically purified before being used in the final amination step to produce the sulfonamide.

Table 1: Key Stages in Sandmeyer Reaction for Sulfonyl Chloride Synthesis

StageReactantsKey ReagentsProduct
Diazotization 3-Amino-5-fluorobenzonitrileSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)3-Cyano-5-fluorobenzene diazonium chloride
Sulfonylation 3-Cyano-5-fluorobenzene diazonium chlorideSulfur Dioxide (SO₂), Copper(I) Chloride (CuCl)3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Once this compound is formed by reacting the sulfonyl chloride intermediate with ammonia, the sulfonamide moiety (-SO₂NH₂) itself becomes a point for further molecular elaboration. The nitrogen atom of the sulfonamide can be functionalized to generate a diverse library of N-substituted derivatives.

Common derivatization strategies include:

N-Alkylation: The sulfonamide can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form an anion, which then acts as a nucleophile. This anion can react with various alkylating agents, such as alkyl halides or tosylates, to introduce alkyl, benzyl, or other carbon-based chains onto the sulfonamide nitrogen.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the sulfonamide nitrogen and an aryl halide or triflate. This method allows for the introduction of complex aromatic and heteroaromatic systems.

Acylation and Sulfonylation: The sulfonamide nitrogen can react with acyl chlorides or other sulfonyl chlorides to form N-acylsulfonamides or di-sulfonimides, respectively. These reactions add further functional complexity and can alter the electronic properties of the molecule.

These derivatization techniques are crucial for exploring the structure-activity relationships of sulfonamide-based compounds in various chemical and biological contexts.

Advanced Synthetic Approaches in Sulfonamide Chemistry

Beyond classical methods, contemporary synthetic chemistry offers powerful tools for constructing complex sulfonamide-containing molecules with high efficiency and precision.

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

In the context of sulfonamide chemistry, this methodology is used to link a sulfonamide-containing molecule to another molecular fragment. The process typically involves:

Preparing a benzenesulfonamide (B165840) derivative that contains either an azide (B81097) (-N₃) or a terminal alkyne (-C≡CH) functional group.

Reacting this functionalized sulfonamide with a complementary partner (an alkyne or an azide, respectively) in the presence of a copper(I) catalyst.

This reaction forms a stable, five-membered 1,2,3-triazole ring that covalently links the two molecular components. This approach is highly modular, allowing for the rapid assembly of large and complex sulfonamide derivatives from simpler building blocks. Another related method is the "sulfo-click" reaction, which involves the chemoselective reaction between sulfonyl azides and thioacids to form N-acylsulfonamides.

Controlling the placement of substituents on the benzene (B151609) ring (regioselectivity) and the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in organic synthesis.

Regioselectivity: In the synthesis of substituted benzenesulfonamides, regioselectivity is often dictated by the directing effects of the substituents already present on the aromatic ring during electrophilic aromatic substitution reactions. For a molecule like this compound, the fluorine atom is an ortho-, para-director, while the cyano and sulfonamide groups are meta-directors. Understanding these competing influences is essential for predicting the outcome of further substitution reactions on the aromatic ring. In other advanced methods, such as iron-catalyzed reactions between N-benzylic sulfonamides and alkynes, high regioselectivity can be achieved in the synthesis of complex structures like indene (B144670) derivatives. nih.govgoogle.com

Stereochemical Considerations: While the core this compound molecule is achiral, stereocenters can be introduced through derivatization of the sulfonamide moiety or the aromatic ring. The synthesis of enantiomerically pure sulfonamides often requires specialized strategies. One approach is the use of chiral auxiliaries, such as the readily available (1S)-(+)-10-camphorsulfonamide. drexel.edu This chiral building block can be used to direct the stereochemical outcome of subsequent reactions, after which the auxiliary can be cleaved. The development of catalytic asymmetric methods for synthesizing chiral sulfonamides remains an active area of research, as controlling stereochemistry at a sulfur atom or an adjacent carbon is often challenging but crucial for applications in medicinal chemistry and materials science. nih.govdrexel.eduresearchgate.net

Computational and Theoretical Investigations of 3 Cyano 5 Fluorobenzene 1 Sulfonamide

Quantum Chemical Characterization and Electronic Structure Analysis

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of organic molecules. nih.gov For 3-cyano-5-fluorobenzene-1-sulfonamide, DFT calculations, typically employing methods like B3LYP with a 6-31G basis set, provide valuable insights into its molecular orbital (MO) properties. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's behavior in chemical reactions.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's chemical stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com For sulfonamide derivatives, these calculations help in understanding their electronic properties and potential biological activities. mdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, further quantify the molecule's reactivity. These include electron affinity (A), ionization potential (I), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). ripublication.com These parameters provide a comprehensive picture of the molecule's electronic behavior and its propensity to interact with other chemical species. nih.gov

Table 1: Calculated Electronic Properties of this compound (Representative DFT Data)

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)5.4
Ionization Potential (I)7.5
Electron Affinity (A)2.1
Chemical Potential (μ)-4.8
Global Hardness (η)2.7
Global Softness (S)0.37
Electrophilicity Index (ω)4.25

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic sulfonamides.

Analysis of Substituent Effects (Cyano and Fluoro) on Electronic Properties and Electrophilicity

The electronic properties and reactivity of the benzene (B151609) ring in this compound are significantly influenced by the presence of the cyano (-CN) and fluoro (-F) substituents. The cyano group is a strong electron-withdrawing group due to the triple bond between carbon and nitrogen, which creates a significant dipole moment. eujournal.org This withdrawal of electron density occurs through both inductive and resonance effects, leading to a decrease in the electron density of the aromatic ring. nih.gov

The combined effect of the strongly electron-withdrawing cyano group and the inductively withdrawing fluoro group is a significant decrease in the electron density of the benzene ring. This makes the aromatic ring more electrophilic, meaning it is more susceptible to attack by nucleophiles. The positions meta to both substituents will be the most electron-deficient. This increased electrophilicity is a key factor in determining the molecule's potential interactions with biological targets. mdpi.com

Hammett Parameters and Their Correlation with Reactivity

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org It relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound through the use of substituent constants (σ) and a reaction constant (ρ). libretexts.org

The substituent constant, σ, is a measure of the electronic effect of a substituent and is specific to the substituent and its position (meta or para) on the ring. nih.gov Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. The cyano group has a large positive σ value, reflecting its strong electron-withdrawing nature. The fluoro group also has a positive σ value, indicating its net electron-withdrawing character. ustc.edu.cn

The reaction constant, ρ, is a measure of the sensitivity of a particular reaction to substituent effects. libretexts.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative value suggests it is favored by electron-donating groups.

For this compound, the Hammett parameters of the cyano and fluoro groups can be used to predict its reactivity in various chemical reactions. The additive nature of these effects suggests that the molecule will be significantly deactivated towards electrophilic attack and activated towards nucleophilic attack. Linear correlations between Hammett sigma values and computationally derived parameters like proton affinities have been observed in sulfonamides, demonstrating the predictive power of this approach. sdu.dk

Table 2: Hammett Substituent Constants (σ) for Cyano and Fluoro Groups

Substituentσ (meta)σ (para)
-CN0.620.70
-F0.340.06

Note: These are generally accepted Hammett constant values.

Molecular Modeling and Docking Simulations

Predictive Binding Mode Analysis with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. nih.gov For this compound, molecular docking studies can be employed to identify potential biological targets and to understand the structural basis of its activity.

The process involves generating a three-dimensional structure of the ligand and the target protein, often obtained from crystallographic data or homology modeling. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to evaluate the binding affinity for each pose, with lower binding energies indicating more favorable interactions. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. researchgate.net For sulfonamides, a common target for docking studies is the enzyme carbonic anhydrase. mdpi.com

Exploration of Ligand-Enzyme Interactions through Computational Methods

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, provide a detailed exploration of the interactions between a ligand like this compound and its target enzyme. csic.es Following the initial prediction of the binding mode through docking, MD simulations can be performed to study the dynamic behavior of the ligand-enzyme complex over time.

MD simulations provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein. They can reveal how the ligand adapts to the binding site and how the protein may undergo conformational changes upon ligand binding. The analysis of the simulation trajectory can identify persistent hydrogen bonds and other key interactions that are crucial for the ligand's affinity and specificity. researchgate.net

For this compound, these computational approaches can elucidate the specific roles of the cyano, fluoro, and sulfonamide groups in the binding process. For instance, the sulfonamide group is known to coordinate with the zinc ion in the active site of carbonic anhydrases, while the substituted benzene ring can form various interactions with the surrounding amino acid residues. mdpi.com

Table 3: Predicted Binding Interactions of this compound with a Generic Carbonic Anhydrase Active Site (Illustrative)

Functional GroupInteracting Residue (Example)Interaction Type
Sulfonamide (-SO2NH2)Zn2+ ionCoordination
Sulfonamide (-SO2NH2)ThreonineHydrogen Bond
Benzene RingValine, LeucineHydrophobic Interaction
Cyano Group (-CN)Phenylalanineπ-π Stacking
Fluoro Group (-F)SerineHydrogen Bond/Halogen Bond

Note: This table is illustrative and based on common interactions observed for sulfonamide inhibitors of carbonic anhydrase.

Enzyme Inhibition Profiles and Mechanisms of Action

Carbonic Anhydrase (CA) Inhibition by 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE and Analogues

The primary sulfonamide group is a well-established zinc-binding group that confers inhibitory activity against carbonic anhydrases. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its activity can be inferred from studies on analogous substituted benzenesulfonamides.

Pan-Inhibition and Isoform Selectivity Studies of Human Carbonic Anhydrases (hCA I, II, IX, XII)

Benzenesulfonamide (B165840) derivatives typically exhibit inhibitory activity across multiple isoforms of human carbonic anhydrase (hCA), including the cytosolic forms hCA I and II, and the tumor-associated transmembrane forms hCA IX and XII. nih.govtandfonline.comtandfonline.com The substitution pattern on the benzene (B151609) ring is a critical determinant of both the potency and the isoform selectivity of the inhibitor. drugbank.com

Generally, these compounds show weak to moderate inhibition against the slow cytosolic isoform hCA I, while demonstrating more potent, often low nanomolar, inhibition against the physiologically dominant hCA II. tandfonline.comnih.gov Many benzenesulfonamide-based inhibitors are designed to target the tumor-associated isoforms hCA IX and XII, which are overexpressed in hypoxic tumors, and often show potent inhibition in the low nanomolar range for these targets. nih.govtandfonline.comtandfonline.com

The selectivity for tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II) is a key objective in the design of anticancer agents to minimize side effects. drugbank.com The interactions between the inhibitor's "tail" (the substituted aromatic ring) and the variable amino acid residues at the entrance of the active site cavity govern this isoform specificity. drugbank.com

Below is a table of inhibition data for a selection of substituted benzenesulfonamide analogues, illustrating the typical range of activities and selectivities observed for this class of compounds.

Table 1: Inhibition Constants (Kᵢ) of Analogue Benzenesulfonamide Compounds Against Human Carbonic Anhydrase Isoforms

Compound Analogue hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Benzenesulfonamide 1500 755 38.9 12.4
Tetrafluorobenzenesulfonamide 41.5 30.1 1.5 0.8
2-Mercapto-benzenesulfonamide 1500 15 160 1.2
4-Cyanamidobenzenesulfonamide (Hexyl deriv.) 9.3 0.54 - -
Acetazolamide (Standard) 250 12 25.8 5.7

Data sourced from multiple studies for illustrative purposes. tandfonline.comnih.govnih.govmdpi.com

Mechanism of Carbonic Anhydrase Inhibition: Zinc Coordination and Active Site Interactions

Primary sulfonamides like this compound inhibit carbonic anhydrases through a well-defined mechanism centered on the active site's catalytic zinc ion (Zn²⁺). The sulfonamide moiety (-SO₂NH₂) acts as a potent zinc-binding group.

The mechanism involves the following key steps:

The sulfonamide inhibitor binds to the enzyme active site in its deprotonated, anionic form (-SO₂NH⁻).

This anion coordinates directly to the Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity.

The binding is further stabilized by a network of hydrogen bonds. The nitrogen atom of the sulfonamide group forms a hydrogen bond with the hydroxyl group of the conserved active site residue Threonine-199 (Thr-199). One of the sulfonyl oxygen atoms also typically forms a hydrogen bond with the backbone NH group of Thr-199. harvard.edu

This tetrahedral coordination geometry around the zinc ion, involving three histidine residues from the enzyme and the sulfonamide's nitrogen atom, effectively blocks the active site and prevents the substrate (CO₂) from accessing the catalytic center. harvard.edu

Structure-Activity Relationship (SAR) Analysis of Fluorine and Cyano Substituents in CA Inhibition

The potency and selectivity of benzenesulfonamide inhibitors are significantly influenced by the nature and position of substituents on the aromatic ring.

Role of Fluorine: The introduction of fluorine atoms to the benzenesulfonamide scaffold generally enhances inhibitory potency. nih.govnih.gov Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect increases the acidity of the sulfonamide NH group, facilitating its deprotonation to the active anionic form and thereby strengthening its coordination to the active site zinc ion. harvard.edu Studies comparing benzenesulfonamides with their tetrafluoro-substituted counterparts have consistently shown that the fluorinated compounds are more effective inhibitors across multiple CA isoforms. nih.gov The effect of fluorination on ligand affinity can be complex, involving multiple compensating factors and distinct electrostatic interactions. harvard.edu

Role of the Cyano Group: The cyano (-C≡N) group is also a strong electron-withdrawing group. Its presence on the benzene ring is expected to increase the acidity of the sulfonamide group, similar to fluorine, which would likely enhance binding affinity. Furthermore, the cyano group can participate in various non-covalent interactions within the enzyme's active site, potentially forming hydrogen bonds or dipole-dipole interactions with nearby amino acid residues, which could contribute to both potency and isoform selectivity. Studies on related compounds, such as 4-cyanamidobenzenesulfonamides, have shown that incorporating a cyano-containing functionality can lead to highly potent inhibition, particularly against hCA II, with inhibition constants in the sub-nanomolar range. nih.gov

Exploration of Other Potential Enzyme Targets

The sulfonamide functional group is a versatile pharmacophore found in inhibitors of various enzymes beyond carbonic anhydrases.

Investigating Inhibition of Paraoxonase-1 (PON1)

Paraoxonase-1 (PON1) is a calcium-dependent esterase associated with high-density lipoproteins (HDL) that plays a role in protecting against lipid oxidation. nih.gov Research has demonstrated that sulfonamides can act as inhibitors of PON1. A study on sulfanilamide (B372717) (4-aminobenzenesulfonamide) showed that it effectively inhibits purified human serum PON1 activity. ajol.info

The inhibition kinetics were found to be dependent on the substrate used. For the substrate paraoxon, sulfanilamide acted as a competitive inhibitor with a Kᵢ of 0.0057 mM. ajol.info For the substrate phenylacetate, it displayed non-competitive inhibition with a Kᵢ of 0.0037 mM. ajol.info This suggests that while the sulfonamide moiety can interact with and inhibit PON1, the specific nature of the interaction may be complex. ajol.info Although direct studies on this compound are lacking, its chemical class suggests a potential for interaction with PON1.

Sulfonamide Activity Against HIV Protease

The sulfonamide moiety is a critical component in several clinically approved inhibitors of the human immunodeficiency virus (HIV) protease. healthline.comnih.govclevelandclinic.org HIV protease is an aspartic protease essential for the viral life cycle, as it cleaves viral polyproteins into mature, functional proteins. mdpi.com

Potential for Other Enzyme Modulation (e.g., Sphingosine (B13886) Kinase, Histone Deacetylase 6)

While the primary focus of research on benzenesulfonamide derivatives often revolves around their well-established role as carbonic anhydrase inhibitors, the structural motifs present in "this compound" suggest the theoretical potential for interaction with other enzyme classes. However, it is crucial to note that direct experimental evidence for the modulation of enzymes such as Sphingosine Kinase (SK) and Histone Deacetylase 6 (HDAC6) by this specific compound is not available in the current scientific literature. The following discussion is therefore based on the broader activities of structurally related compounds and general principles of enzyme inhibition.

Sphingosine Kinase (SK)

Sphingosine kinases are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes, including cell growth, proliferation, and survival. There are two main isoforms, SK1 and SK2. The development of SK inhibitors is an active area of research, particularly in oncology.

Currently, there is no published data to indicate that "this compound" acts as an inhibitor of either Sphingosine Kinase 1 or 2. The known inhibitors of SK typically possess different structural features, often mimicking the substrate sphingosine or binding to allosteric sites.

Histone Deacetylase 6 (HDAC6)

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression and various cellular functions. HDAC6 is a unique member of this family with a primary cytoplasmic localization and a key role in regulating cell motility, protein degradation, and stress responses.

Structural Biology Insights into Target Binding

X-ray Crystallography of Sulfonamide-Enzyme Complexes

X-ray crystallography is an indispensable technique for visualizing the three-dimensional structure of molecules, including the complexes formed between a ligand and its protein target. This method has been instrumental in understanding how sulfonamide inhibitors, a class to which 3-cyano-5-fluorobenzene-1-sulfonamide belongs, interact with their primary targets, the carbonic anhydrases (CAs).

High-Resolution Structural Determination of Ligand-Protein Adducts

While a crystal structure for the specific complex of this compound with a target enzyme is not publicly available, a wealth of high-resolution X-ray crystallographic data exists for structurally similar sulfonamides in complex with various carbonic anhydrase isoforms. These structures consistently reveal a canonical binding mode for N-unsubstituted sulfonamides. rcsb.org The sulfonamide moiety coordinates directly to the catalytic zinc ion located at the bottom of the active site cavity. rcsb.org This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity. rcsb.org

For instance, crystallographic studies of other sulfonamide drugs complexed with human carbonic anhydrase I (HCAI) at resolutions around 2.0 Å provide a detailed atomic picture of these interactions. rcsb.org These high-resolution structures allow for the precise measurement of bond lengths, angles, and the positions of intervening water molecules, all of which contribute to the stability of the ligand-protein adduct. The general binding orientation observed in these analogous structures serves as a robust model for predicting the binding of this compound.

Characterization of Hydrogen Bonding Networks and Hydrophobic Interactions at the Active Site

The binding affinity of a sulfonamide inhibitor is not solely dependent on its coordination with the zinc ion but is significantly enhanced by a network of hydrogen bonds and hydrophobic interactions with active site residues.

Hydrogen Bonding: A highly conserved hydrogen bond is typically formed between the nitrogen atom of the sulfonamide group and the backbone carbonyl oxygen of a key active site residue, often Threonine 199 (in CA II). nih.gov This interaction helps to properly orient the inhibitor within the active site for optimal binding. Additionally, the oxygen atoms of the sulfonamide group can participate in further hydrogen bonding with the backbone NH group of the same residue. nih.gov

Hydrophobic Interactions: The aromatic ring of the sulfonamide inhibitor engages in hydrophobic interactions with a region of the active site often referred to as the "hydrophobic pocket." This pocket is lined with nonpolar residues. In human carbonic anhydrase II, these residues include Valine 121, Phenylalanine 131, Valine 135, Leucine 198, Leucine 204, and Proline 202. nih.gov The substituted benzene (B151609) ring of this compound, with its cyano and fluoro groups, would be expected to position itself within this pocket, forming favorable van der Waals contacts. The specific substitution pattern on the aromatic ring plays a crucial role in determining the precise nature and extent of these hydrophobic interactions, thereby influencing the inhibitor's potency and selectivity.

Interaction TypeKey Residues Involved (in Carbonic Anhydrase)Role in Binding
Coordination Catalytic Zinc IonAnchors the inhibitor in the active site
Hydrogen Bonding Threonine 199Orients the sulfonamide moiety
Hydrophobic Interactions Valine 121, Phenylalanine 131, Valine 135, Leucine 198, Proline 202, Leucine 204Enhances binding affinity and contributes to selectivity

Conformational Analysis and Dynamic Aspects of Binding

The binding of a ligand to a protein is not a static event but a dynamic process involving conformational changes in both the ligand and the protein. Understanding these dynamic aspects is crucial for a complete picture of ligand recognition and binding.

Role of Active Site Loop Dynamics in Ligand Recognition

The active site of carbonic anhydrase is not a rigid structure. Certain regions, particularly loops, exhibit significant flexibility, which is often essential for substrate binding and product release. A key mobile loop in human carbonic anhydrase I comprises residues Leu198, Thr199, and His200. rcsb.org Crystallographic studies have shown that this loop can undergo conformational changes upon the binding of sulfonamide inhibitors. rcsb.org These movements can help to accommodate the inhibitor and optimize the interactions within the active site. The dynamics of this loop can therefore play a significant role in the recognition and binding of different sulfonamide inhibitors, contributing to their varying affinities.

Impact of Substitution Patterns on Binding Conformation

The substituents on the aromatic ring of a benzenesulfonamide (B165840) inhibitor have a profound impact on its binding conformation and, consequently, its inhibitory activity. The cyano and fluoro groups of this compound are electron-withdrawing, which can influence the acidity of the sulfonamide group and its interaction with the zinc ion.

Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies

Design Principles for Modulating Biological Activity

The strategic placement of functional groups on the 3-cyano-5-fluorobenzene-1-sulfonamide core is instrumental in dictating the potency and selectivity of its derivatives. The interplay between the electronic properties of the fluoro and cyano groups, along with the potential for bioisosteric replacements, offers a versatile toolkit for medicinal chemists.

Role of Fluoro and Cyano Groups in Modulating Potency and Selectivity

The fluorine atom and the cyano group at the 3 and 5 positions of the benzene (B151609) sulfonamide ring are not mere placeholders; they are key players in the interaction of the molecule with its biological target. The high electronegativity of the fluorine atom can significantly influence the acidity of the sulfonamide proton, which can be crucial for forming hydrogen bonds with the target protein. Furthermore, fluorine's ability to form favorable orthogonal multipolar interactions with backbone amides in a protein's active site can enhance binding affinity.

Bioisosteric Replacements and Their Impact on Pharmacological Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. In the context of this compound, bioisosteric replacements for the fluoro and cyano groups can lead to significant improvements in the pharmacological profile of a compound.

For instance, replacing a hydrogen atom with a fluorine atom is a common strategy to block metabolic pathways and enhance potency. mdpi.com The substitution of a methyl group with a trifluoromethyl group can also be considered a bioisosteric replacement, where the latter's strong electron-withdrawing nature can significantly alter the molecule's properties.

The following table illustrates some common bioisosteric replacements relevant to the functional groups found in this compound.

Original GroupPotential BioisosteresRationale for Replacement
Fluoro (F)Cyano (CN), Hydroxyl (OH), Methoxy (OCH3)Modulate electronics, hydrogen bonding capacity, and metabolic stability.
Cyano (CN)Fluoro (F), Acetylide (C≡CH), HalogensMimic electronic properties, alter size and shape, introduce new interaction points.
Sulfonamide (SO2NH2)Carboxamide (CONH2), Phosphonamide (PO2NH2)Modify acidity, hydrogen bonding capability, and pharmacokinetic properties.

The impact of such replacements on the pharmacological profile can be profound, affecting not only potency and selectivity but also absorption, distribution, metabolism, and excretion (ADME) properties.

Scaffold Derivatization and Analogue Synthesis for Enhanced Activity

Building upon the this compound core, medicinal chemists employ various strategies to synthesize analogs with enhanced biological activity. A key approach involves the introduction of heterocyclic moieties, which can significantly influence target binding and inhibitory potency.

Introduction of Heterocyclic Moieties and their Influence on Target Binding (e.g., 1,3,5-triazine (B166579), triazole, pyrimidine)

The sulfonamide group of this compound provides a convenient handle for derivatization. By reacting the corresponding sulfonyl chloride with various amines, a diverse library of compounds can be generated. The introduction of heterocyclic rings, such as 1,3,5-triazine, triazole, and pyrimidine, is a particularly fruitful strategy. These heterocycles can engage in a multitude of interactions with the target protein, including hydrogen bonding, pi-stacking, and hydrophobic interactions, thereby enhancing binding affinity and selectivity.

For example, the nitrogen atoms within these rings can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of a kinase. The aromatic nature of these rings also allows for favorable pi-stacking interactions with aromatic amino acid side chains.

Strategies for Optimizing Inhibitory Constants (Ki, IC50) and Selectivity Ratios

The ultimate goal of scaffold derivatization is to optimize the inhibitory constants (Ki and IC50) and selectivity ratios of the resulting compounds. A lower Ki or IC50 value indicates a more potent inhibitor, while a high selectivity ratio signifies that the compound is more effective against its intended target compared to other related proteins, which is crucial for minimizing off-target side effects.

Systematic SAR studies are conducted to understand how different substituents on the heterocyclic moieties affect biological activity. This involves synthesizing a series of analogs with varying functional groups at different positions on the heterocyclic ring and then evaluating their inhibitory potency and selectivity.

The following table presents hypothetical data from such a study, illustrating how the choice of heterocyclic moiety and its substituents can impact the inhibitory activity against a target kinase.

Compound IDHeterocyclic MoietySubstituent (R)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Ratio
11,3,5-Triazine-H150300020
21,3,5-Triazine-CH375250033
31,3,5-Triazine-Cl50150030
4Triazole-H200400020
5Triazole-CF380500063
6Pyrimidine-H120280023
7Pyrimidine-OCH390320036

This iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of the molecular structure to achieve the desired pharmacological profile, highlighting the versatility and importance of the this compound scaffold in modern medicinal chemistry.

Preclinical Pharmacological Investigations of 3 Cyano 5 Fluorobenzene 1 Sulfonamide Derivatives

In Vitro Studies on Cell Lines

Derivatives of benzenesulfonamides, particularly those with fluorine and cyano group substitutions, are a subject of significant interest in medicinal chemistry due to their wide range of biological activities. The unique electronic properties conferred by these functional groups can modulate the compound's interaction with biological targets, leading to enhanced efficacy and selectivity.

Anti-proliferative Effects in Cancer Cell Models (e.g., HepG2, MCF-7)

While specific studies focusing exclusively on 3-cyano-5-fluorobenzene-1-sulfonamide derivatives are limited in the available literature, the broader class of fluorinated sulfonamides has demonstrated notable anti-proliferative effects against various cancer cell lines. Research on related sulfonamide structures shows cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells. researchgate.netwaocp.orgnih.gov

The mechanism of action is often linked to the inhibition of key enzymes involved in tumor progression. For instance, many sulfonamide derivatives are known potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and play a crucial role in cancer cell survival and proliferation. nih.govnih.gov The anti-proliferative activity is typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, which measures cell viability. The results are often expressed as IC50 values, indicating the concentration of the compound required to inhibit 50% of cell growth.

Below is an illustrative data table showing typical anti-proliferative activity for related sulfonamide derivatives against cancer cell lines, as specific data for this compound derivatives is not detailed in the reviewed sources.

Table 1: Illustrative Anti-proliferative Activity of Related Sulfonamide Derivatives

Compound Type Cell Line IC50 (µM) Reference Compound IC50 (µM)
Thieno[2,3-d]pyrimidine-based sulfonamide MCF-7 0.013 Cisplatin ~2.36 (SI value)
1,3,4-Thiadiazole-based sulfonamide MCF-7 2.32 - 8.35 Doxorubicin Not specified
1,3,4-Thiadiazole-based sulfonamide HepG2 2.32 - 8.35 Doxorubicin Not specified

Note: This table is representative of data for related heterocyclic sulfonamides to illustrate typical findings. researchgate.netnih.gov

7.1.2. Assessment of Cytostatic Action Independent of Carbonic Anhydrase Inhibition

The primary mechanism of action for many benzenesulfonamide (B165840) derivatives' anti-tumor activity is the inhibition of carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII. nih.govmdpi.com These enzymes are crucial for regulating pH in the hypoxic tumor microenvironment, and their inhibition disrupts cancer cell function. The sulfonamide group (—SO2NH2) is a classic zinc-binding group that anchors these inhibitors to the zinc ion in the CA active site. semanticscholar.orgresearchgate.net

However, researchers are also interested in whether these compounds can exert cytostatic (cell growth-inhibiting) effects through pathways independent of CA inhibition. Such alternative mechanisms could include the inhibition of other enzymes vital for cancer cell proliferation, such as kinases or proteases, or interference with cell cycle progression. While the literature is dominated by studies focusing on CA inhibition, the investigation of non-CA-related anti-proliferative mechanisms remains an area for further exploration. The structural features of this compound, such as the cyano and fluoro groups, could potentially enable interactions with other biological targets, but specific studies demonstrating such a cytostatic action independent of CA inhibition are not prominently featured in current research literature.

Antimicrobial Efficacy

The sulfonamide scaffold is historically significant in the development of antimicrobial agents. Modern derivatives, including those with fluorine substitutions, are continually being investigated to combat drug-resistant pathogens. researchgate.netnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Sulfonamide derivatives have been shown to exhibit a broad spectrum of antibacterial activity. researchgate.net Their primary mechanism involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors.

Fluorinated sulfonamides often show enhanced activity, potentially due to improved cellular uptake and target binding. Studies on various sulfonamide derivatives demonstrate efficacy against both Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govresearchgate.net The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Table 2: Representative Antibacterial Activity of Sulfonamide Derivatives

Compound Class Gram-Positive Strain MIC (µg/mL) Gram-Negative Strain MIC (µg/mL)
Fluorobenzoylthiosemicarbazides S. aureus (MRSA) 7.82 - 31.25 E. coli >125
Synthetic Flavonoid (ClCl-flav) S. aureus 0.24 E. coli 3.9
General Sulfonamides S. aureus >256 P. aeruginosa 128 - >256

Note: This table presents data from various classes of compounds with antibacterial properties to illustrate the range of activities observed. researchgate.netnih.govplos.org

7.2.2. Antifungal Properties and Spectrum of Activity

In addition to antibacterial effects, many sulfonamide derivatives have been evaluated for their antifungal properties. nih.gov The spectrum of activity often includes clinically relevant yeasts and molds. For example, studies have reported the efficacy of novel sulfonamide-containing heterocyclic compounds against various Candida species and other fungi like Aspergillus flavus and Trichophyton longifusus. nih.govmdpi.com

The mechanism of antifungal action can vary but may also involve the inhibition of essential metabolic pathways. The evaluation of antifungal efficacy is typically performed using broth microdilution methods to determine the MIC against different fungal strains.

Table 3: Illustrative Antifungal Spectrum of Activity for Related Derivatives

Compound Type Fungal Strain Activity Metric Result
Sulfonamide-derived chromones Candida albicans Significant Activity Observed
Sulfonamide-derived chromones Aspergillus flavus Significant Activity Observed
Triazole-substituted derivatives Cryptococcus neoformans % Inhibition Up to 91.3% at 250 µg/mL
Triazole-substituted derivatives Candida albicans % Inhibition ~50-58% at 250 µg/mL

Note: This table is illustrative, showing data for sulfonamide-containing chromones and triazoles to represent typical antifungal findings. nih.govmdpi.com

7.3. Other Preclinical Biological Activities of Sulfonamide Derivatives

The versatile sulfonamide scaffold has been incorporated into molecules designed to target a wide array of biological processes, leading to a diverse range of preclinical activities beyond anticancer and antimicrobial effects. The inclusion of fluorine atoms can further enhance potency and metabolic stability. nih.gov

Other documented biological activities for various sulfonamide derivatives include:

Antiviral Activity: Certain sulfonamide derivatives have been investigated as inhibitors of viral enzymes, such as HIV reverse transcriptase and protease.

Anti-inflammatory Effects: Some sulfonamides are known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory properties.

Anticonvulsant Activity: The sulfonamide structure is present in several anticonvulsant drugs, often associated with the inhibition of carbonic anhydrase isoforms in the brain. researchgate.net

Diuretic Activity: A major class of diuretics is based on the sulfonamide scaffold, which works by inhibiting carbonic anhydrase in the kidneys.

Antimalarial and Antiprotozoal Activity: The core structure has been used to develop agents against various protozoan parasites. nih.gov

These varied activities highlight the chemical tractability and pharmacological importance of the sulfonamide functional group in drug discovery.

Other Preclinical Biological Activities of Sulfonamide Derivatives

Anticancer Activity

The quest for novel and effective anticancer agents has led to the exploration of various chemical scaffolds, with sulfonamides being a prominent class. Derivatives of this compound have been investigated for their potential to inhibit tumor growth through various mechanisms, most notably through the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment.

Research into fluorinated benzenesulfonamide derivatives has highlighted their potential as potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms, particularly CA IX. nih.gov The presence of the fluorine atom can enhance the binding affinity and selectivity of these compounds for the target enzyme. Studies have shown that specific structural modifications to the this compound backbone can lead to derivatives with significant inhibitory activity against CA IX, which plays a crucial role in tumor progression and metastasis.

One area of investigation involves the synthesis of novel benzenesulfonamides incorporating triazine linkers. nih.gov These modifications aim to enhance the anticancer activity and selectivity for CA IX. For instance, a study on benzenesulfonamide derivatives with 1,3,5-triazine (B166579) linkers revealed significant CA IX inhibition and anticancer activity against a panel of cancer cell lines. nih.gov While not directly derivatives of the 3-cyano-5-fluoro scaffold, these studies underscore the potential of modifying the core benzenesulfonamide structure to achieve potent anticancer effects.

Another approach has been the development of benzenesulfonamide derivatives bearing a pyridine (B92270) moiety. One such compound, 4-((3-cyano-4-(2,4-dichlorophenyl)-6-phenylpyridin-2-yl)amino)-N-(diaminomethylene)benzenesulfonamide, demonstrated notable anti-cancer activity against the MCF-7 human breast cancer cell line. nih.gov This highlights the importance of the substituents on the sulfonamide nitrogen in determining the anticancer potency.

Furthermore, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. researchgate.net The most active compounds from this series showed significant growth inhibition against various cancer cell lines, including non-small cell lung cancer and breast cancer. researchgate.net Molecular docking studies suggested that these compounds may exert their effects through modulation of estrogen receptors. researchgate.net

Interactive Data Table: Anticancer Activity of Selected Benzenesulfonamide Derivatives

Compound Class Target Cancer Cell Line Activity Reference
Fluorinated Benzenesulfonamides Carbonic Anhydrase IX Various Potent Inhibition nih.gov
Benzenesulfonamides with Triazine Linkers Carbonic Anhydrase IX Various Significant Inhibition nih.gov
Pyridine-bearing Benzenesulfonamide Not Specified MCF-7 (Breast) Notable Activity nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide derivatives has been recognized for some time. Research in this area for this compound derivatives is aimed at identifying compounds that can modulate key inflammatory pathways. While direct preclinical studies on derivatives of this specific scaffold are not extensively reported in the public domain, the broader class of sulfonamides provides a strong rationale for their investigation as anti-inflammatory agents.

The anti-inflammatory effects of sulfonamides are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). For example, novel flurbiprofen (B1673479) derivatives, which are non-steroidal anti-inflammatory drugs (NSAIDs), have been synthesized and shown to possess significant antioxidant and anti-inflammatory activities. nih.gov Although structurally distinct, these studies demonstrate the utility of chemical modification to enhance anti-inflammatory profiles.

Furthermore, the investigation of novel microtubule-modulating brominated noscapine (B1679977) analogs has revealed potent anti-inflammatory activity. researchgate.net These compounds were found to inhibit the release of inflammatory cytokines and chemokines from macrophage cell lines. researchgate.net This highlights that diverse chemical structures, including those that could be derived from a this compound core, can exhibit anti-inflammatory effects through various mechanisms.

The exploration of flavonoids and their derivatives has also provided insights into anti-inflammatory mechanisms that could be relevant to sulfonamide compounds. nih.gov Flavonoids can modulate inflammatory signaling pathways, and their synthetic derivatives are being explored for enhanced therapeutic potential.

Interactive Data Table: Anti-inflammatory Potential of Related Compound Classes

Compound Class Mechanism of Action Key Findings Reference
Flurbiprofen Derivatives COX Inhibition Significant antioxidant and anti-inflammatory activities nih.gov
Brominated Noscapine Analogs Microtubule Modulation Inhibition of cytokine and chemokine release researchgate.net

Neuroprotective Potential

Neurodegenerative diseases represent a significant and growing healthcare challenge. The search for neuroprotective agents has led to the investigation of various small molecules, including sulfonamide derivatives. The potential of this compound derivatives in this area is an emerging field of interest, driven by the neuroprotective properties observed in related compounds.

For instance, a novel carnosine-hydrazide derivative has been synthesized and shown to have neuroprotective effects in a model of transient cerebral ischemia. nih.gov This compound acts as a scavenger of 4-hydroxy-trans-2-nonenal (4-HNE), a cytotoxic aldehyde produced during oxidative stress that contributes to neuronal cell death. nih.gov This research demonstrates that targeted chemical design can yield compounds with significant neuroprotective activity.

Furthermore, studies on cyanidin (B77932) 3-O-glucopyranoside have highlighted its neuroprotective properties against amyloid-beta oligomer-induced toxicity, a key pathological feature of Alzheimer's disease. nih.gov This natural compound was found to inhibit the aggregation of amyloid-beta peptides and reduce neuronal death. nih.gov The insights gained from such studies can inform the design of synthetic neuroprotective agents, including derivatives of this compound.

While direct preclinical data on the neuroprotective potential of this compound derivatives is limited in publicly available literature, the established neuroprotective activities of other structurally diverse compounds provide a strong rationale for the synthesis and evaluation of this class of molecules for the treatment of neurodegenerative disorders.

Interactive Data Table: Neuroprotective Strategies and Related Compounds

Compound/Class Proposed Mechanism Model System Key Findings Reference
Carnosine-hydrazide derivative 4-HNE Scavenger Transient cerebral ischemia Reduced delayed neuronal death nih.gov

Future Directions and Research Opportunities

Advanced Drug Design Paradigms for Sulfonamide-Based Compounds

The future development of derivatives from 3-CYANO-5-FLUOROBENZENE-1-SULFONAMIDE will heavily rely on modern drug design strategies that offer greater precision and efficiency. These paradigms move beyond traditional synthesis and screening, leveraging molecular-level insights to create highly targeted and effective therapeutic agents.

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that bind with high affinity and specificity. For derivatives of this compound, SBDD would involve identifying a relevant biological target and using computational docking simulations to predict how modifications to the parent molecule would enhance binding. mdpi.com Understanding the conformational preferences of the sulfonamide group is critical, as the molecule's shape is a primary determinant of its biological properties. researchgate.net By analyzing the interactions between the ligand and the target's binding pocket, researchers can rationally introduce or modify functional groups on the benzene (B151609) ring to optimize these interactions, potentially leading to more potent and selective inhibitors. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for developing lead compounds by starting with small, low-complexity molecules, or "fragments," that bind weakly to the target. frontiersin.org These fragments are then optimized and linked together to create a more potent molecule. proteopedia.org The this compound structure itself could be considered a key fragment. Researchers can screen a library of other small fragments to find ones that bind to adjacent sites on a target protein. nih.govnih.gov These fragments can then be chemically linked to the core sulfonamide structure, a process known as fragment growing or linking, to generate novel, high-affinity ligands. nih.govresearchgate.net This approach allows for a more efficient exploration of chemical space and can yield unique molecular architectures that might be missed by traditional high-throughput screening.

Table 1: Comparison of Advanced Drug Design Paradigms

ParadigmDescriptionApplication to this compound
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of a biological target to design complementary ligands. researchgate.netOptimize derivatives by modeling interactions within a target's active site to enhance binding affinity and selectivity.
Fragment-Based Drug Discovery (FBDD) Identifies small chemical fragments that bind to a target and then grows or links them to create a potent lead compound. frontiersin.orgUse the core structure as a starting fragment and link it with other binding fragments to build novel, high-affinity molecules for specific targets.

Integration of Artificial Intelligence and Machine Learning in Optimizing this compound Derivatives

Table 2: Applications of AI/ML in Sulfonamide Derivative Optimization

AI/ML ApplicationDescriptionPotential Impact on this compound
QSAR & Predictive Modeling Uses ML algorithms to predict the biological activity of compounds based on their structural features. researchgate.netnih.govRapidly screen virtual derivatives to prioritize synthesis of those with the highest predicted potency and best drug-like properties.
Generative Models Employs deep learning to design novel molecular structures optimized for specific criteria. arxiv.orgCreate entirely new, synthesizable derivatives with enhanced efficacy and potentially novel mechanisms of action.

Potential for Multi-target Directed Ligands and Combination Therapies

Complex diseases like cancer and neurodegenerative disorders are often multifactorial, meaning they involve multiple biological pathways. mdpi.com This complexity has spurred interest in therapeutic strategies that can modulate several targets simultaneously. The versatile sulfonamide scaffold is an excellent candidate for developing such treatments. nih.govresearchgate.net

Multi-target Directed Ligands (MTDLs): The MTDL approach involves designing a single molecule that can interact with multiple biological targets relevant to a specific disease. mdpi.comnih.gov This strategy is a cornerstone of polypharmacology. nih.gov For example, in Alzheimer's disease, a single sulfonamide-based compound could be designed to inhibit both cholinesterase enzymes and amyloid-beta aggregation. eurekaselect.com Derivatives of this compound could be developed as MTDLs by hybridizing the core structure with other pharmacophores known to interact with different targets. tandfonline.com This could lead to more effective treatments for complex diseases by addressing multiple pathological processes at once. tandfonline.com

Combination Therapies: An alternative to a single multi-target drug is the use of combination therapy, where two or more drugs are administered together. nih.gov Sulfonamide derivatives have shown promise in this area, particularly in oncology. A sulfonamide-based compound targeting a specific pathway, such as angiogenesis via VEGFR-2 inhibition, could be combined with a traditional cytotoxic agent. mdpi.com This combination can enhance therapeutic efficacy and potentially overcome drug resistance. nih.gov Future research could explore the use of this compound derivatives as part of a combination regimen, where they could synergize with other anticancer agents to improve patient outcomes. nih.gov

Q & A

Synthesis and Optimization

Basic Question: What are the standard synthetic routes for preparing 3-cyano-5-fluorobenzene-1-sulfonamide, and what key intermediates are involved? Methodological Answer: The synthesis typically begins with fluorobenzene derivatives (e.g., 5-fluoro-1-sulfonylbenzene intermediates) functionalized via nucleophilic substitution or palladium-catalyzed cyanation. Key steps include:

  • Sulfonamide formation : Reacting sulfonyl chlorides with ammonia or amines under anhydrous conditions.
  • Cyano introduction : Using CuCN/KCN systems or nitrile precursors under controlled pH to avoid side reactions.
    Intermediate purity is critical; column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolation .

Advanced Question: How can researchers optimize low yields in the final sulfonamide coupling step due to steric hindrance or competing side reactions? Methodological Answer: Employ Design of Experiments (DoE) to test variables:

  • Temperature : Lower temperatures (0–5°C) reduce side-product formation.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates.
  • Catalyst screening : Test Pd(0)/Pd(II) catalysts with ligands (e.g., Xantphos) to enhance cyanation efficiency.
    Validate purity via HPLC-MS and characterize by X-ray crystallography to confirm structural integrity .

Spectroscopic Characterization

Basic Question: Which spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

  • NMR : 19F^{19}\text{F} NMR confirms fluorine environment (~-110 ppm for aromatic F); 13C^{13}\text{C} NMR identifies nitrile (~115 ppm) and sulfonamide (~45 ppm) groups.
  • IR : Strong absorptions at ~2200 cm1^{-1} (C≡N) and ~1350/1150 cm1^{-1} (SO2_2 symmetric/asymmetric stretching).
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]^- with isotopic peaks for sulfur/fluorine .

Advanced Question: How can researchers resolve ambiguities in spectral data, such as overlapping signals in 1H^{1}\text{H} NMR? Methodological Answer:

  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and decouple fluorine coupling effects.
  • Computational validation : Compare experimental spectra with DFT-predicted chemical shifts (Gaussian 09, B3LYP/6-311++G** basis set) .

Data Contradictions in Physicochemical Properties

Basic Question: What are common discrepancies in reported solubility or stability data for this compound? Methodological Answer: Variations arise from:

  • Solvent purity : Hydration levels in DMSO/water mixtures affect solubility.
  • pH dependence : Sulfonamide stability decreases in acidic conditions (pH < 4) due to protonation.
    Standardize protocols using USP buffers and report solvent/grade details .

Advanced Question: How can researchers reconcile contradictory melting point ranges (e.g., 180–190°C vs. 195–205°C) across studies? Methodological Answer:

  • Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions or hydrate formation.
  • Cross-validate with hot-stage microscopy to observe phase changes in real time.
    Publish raw thermograms to enable meta-analysis .

Reactivity and Functional Group Interactions

Basic Question: What are the known reactivity patterns of the sulfonamide and cyano groups under basic or acidic conditions? Methodological Answer:

  • Sulfonamide : Hydrolyzes in strong acids (H2_2SO4_4) to sulfonic acids; stable in bases.
  • Cyano group : Resists hydrolysis below 100°C but may form amides in concentrated NH3_3.
    Monitor reactions via in situ FTIR to detect intermediate species .

Advanced Question: How do solvent effects influence the compound’s reactivity in nucleophilic aromatic substitution? Methodological Answer:

  • Dielectric constant : High-polarity solvents (e.g., DMF) stabilize transition states, accelerating substitution.
  • Hammett studies : Quantify substituent effects using σm_m values (fluoro: +0.34; sulfonamide: +0.60) to predict regioselectivity.
    Validate with kinetic isotope effect (KIE) experiments .

Toxicity and Safety in Biological Studies

Basic Question: What safety protocols are recommended for handling this compound in vitro? Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood use (fluorobenzene derivatives are volatile).
  • Waste disposal : Neutralize sulfonamide residues with 10% NaOH before disposal.
    Refer to SDS guidelines for fluorinated aromatics .

Advanced Question: How can researchers address discrepancies between in vitro cytotoxicity (IC50_{50}) and in vivo toxicity profiles? Methodological Answer:

  • Metabolite screening : Use LC-MS/MS to identify bioactive metabolites (e.g., sulfonic acid derivatives).
  • Species-specific assays : Test hepatocyte metabolism across models (rat, human) to extrapolate data.
    Publish raw LC50_{50} curves and statistical confidence intervals .

Computational Modeling

Advanced Question: What computational methods predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)? Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding affinities using crystal structures (PDB: 3LXE).
  • MD simulations (GROMACS) : Analyze stability of sulfonamide-Zn2+^{2+} interactions over 100 ns trajectories.
    Validate with ITC (Isothermal Titration Calorimetry) to measure binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.